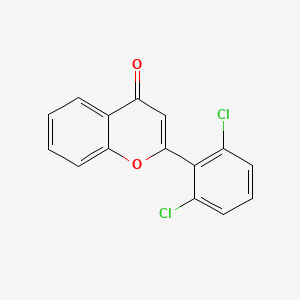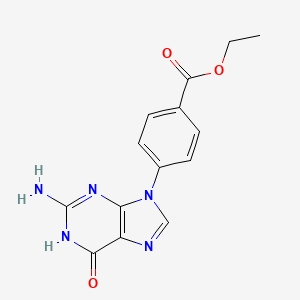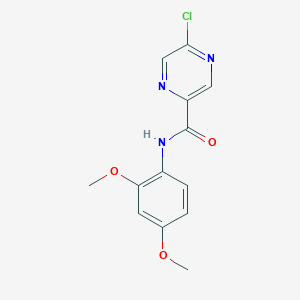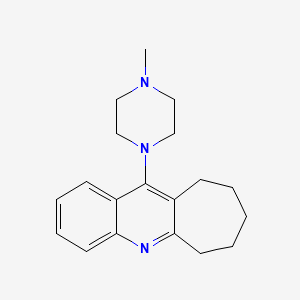
4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring structure with a 2,6-dichlorophenyl substituent at the second position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- typically involves the condensation of 2,6-dichlorobenzaldehyde with a suitable chromone precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the phenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: A benzopyran derivative with a methyl substituent.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-: A derivative with a dihydroxyphenyl substituent.
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-: A derivative with a dimethoxyphenyl substituent.
Uniqueness
4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)- is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
162827-53-4 |
|---|---|
Formule moléculaire |
C15H8Cl2O2 |
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-8H |
Clé InChI |
CYNNDLWQWHTPJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)




![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)

![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)
![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)


